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2-(4-chlorophenoxy)-N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]acetamide

Medicinal Chemistry Drug Design Physicochemical Profiling

Researchers face limited access to structurally differentiated phenoxyacetamide probes for SAR studies. This compound provides a unique combination of 4-chlorophenoxy group, hydroxyethyl linker, and 3,4-dimethoxyphenyl terminus-absent from published cytotoxicity datasets. Deploy in HepG2/MCF-7 screening cascades for anticancer SAR or cholinesterase selectivity profiling. Available with global shipping for immediate procurement.

Molecular Formula C18H20ClNO5
Molecular Weight 365.81
CAS No. 1797142-23-4
Cat. No. B2505815
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-chlorophenoxy)-N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]acetamide
CAS1797142-23-4
Molecular FormulaC18H20ClNO5
Molecular Weight365.81
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C(CNC(=O)COC2=CC=C(C=C2)Cl)O)OC
InChIInChI=1S/C18H20ClNO5/c1-23-16-8-3-12(9-17(16)24-2)15(21)10-20-18(22)11-25-14-6-4-13(19)5-7-14/h3-9,15,21H,10-11H2,1-2H3,(H,20,22)
InChIKeyHCEAUHGQWANAIF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Phenoxyacetamide 1797142-23-4 Overview


2-(4-Chlorophenoxy)-N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]acetamide (CAS 1797142-23-4, molecular formula C₁₈H₂₀ClNO₅, molecular weight 365.81 g/mol) is a phenoxyacetamide derivative distinguished by three combined structural features: a 4-chlorophenoxy acetyl moiety, a 2-hydroxyethyl linker, and a 3,4-dimethoxyphenyl terminus. The phenoxyacetamide class has established precedent in anticancer drug discovery, where derivatives bearing the phenoxy group demonstrate cytotoxic activity against HepG2 hepatocellular carcinoma (IC₅₀ as low as 1.43 µM) and MCF-7 breast cancer cell lines, as well as in pesticide development based on structural characterization of N-(hydroxyalkyl)-4-chlorophenoxyacetamide congeners [1], and in cholinesterase inhibition for vector control applications, where phenoxyacetamide-based inhibitors achieve up to 100-fold selectivity for mosquito over human acetylcholinesterase [2]. The compound's distinct substitution pattern—the combination of a hydrogen-bond-donating secondary alcohol on the ethyl linker with the electron-rich 3,4-dimethoxyphenyl group—differentiates it from simpler analogs and positions it as a candidate for structure–activity relationship (SAR) exploration within the broader phenoxyacetamide pharmacophore [3].

Differentiated scaffold phenoxyacetamide with 4-Cl, hydroxyethyl linker and 3,4-dimethoxyphenyl terminus; not simultaneously present in any published analog.
Multi-target probe context reported class-level evidence supports anticancer (PARP-1/HepG2), cholinesterase inhibition and pesticide-discovery workflows.
SAR expansion entry unexplored substitution pattern for structure–activity relationship studies; distinct from midodrine and simpler chlorophenoxy congeners.

Structural Uniqueness vs. Simpler Analogs


Within the phenoxyacetamide class, even modest structural modifications produce large-magnitude changes in biological potency and selectivity, making generic substitution scientifically unsound. The Sayed et al. (2023) study of two structurally related phenoxyacetamide derivatives illustrates this principle: Compound I and Compound II, differing by a single methylene unit in the acyl chain, exhibited HepG2 IC₅₀ values of 1.43 µM and 6.52 µM respectively—a 4.6-fold potency difference from a one-carbon change [1]. The target compound incorporates three structural variables simultaneously: a 4-chloro substituent on the phenoxy ring (absent in Compound I/II), a hydroxyl group on the ethyl linker (introducing a hydrogen-bond donor/acceptor not present in saturated-ethyl-linker analogs such as CAS 3542-33-4), and a 3,4-dimethoxyphenyl terminus (differing from the monomethoxy-phenyl pattern in Compound I/II). The phenoxyacetamide scaffold has also demonstrated that para-substitution on the phenyl ring (e.g., Cl vs. H vs. methyl) significantly alters target engagement: in mosquito AChE1 inhibition, phenoxyacetamide-based inhibitors achieved 100-fold selectivity over the human enzyme through precise optimization of ring substitution and linker geometry [2]. Given that chlorophenoxy acetamide derivatives originally synthesized for anticancer screening produced cytostatic activity in only 2 of 7 compounds tested—with the remaining 5 being inactive—the specific substitution pattern of any given derivative, rather than generic class membership, determines its biological profile [3].

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Minor structural changes alter potency. One additional methylene produced a 4.6-fold shift in HepG2 IC₅₀ among close analogs; generic class substitution may not reproduce activity.
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Hydroxyethyl linker vs. saturated-ethyl. The secondary alcohol adds a hydrogen-bond donor/ acceptor, changing predicted solubility and ADME behavior relative to CAS 3542-33-4.
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3,4-Dimethoxy ≠ 2,5-dimethoxy pattern. Regioisomeric shift may engage different targets than midodrine’s 2,5-dimethoxy scaffold; enantiomeric and π-stacking profiles are predicted to differ.

Quantitative Differentiation Evidence


Hydroxyethyl Linker: Hydrogen-Bond Donor Advantage

The target compound features a secondary alcohol (–CHOH–) on the ethyl linker, a hydrogen-bond donor/acceptor absent in the saturated-ethyl-linker comparator 2-(4-chlorophenoxy)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide (CAS 3542-33-4). This single functional-group difference is predicted to increase aqueous solubility and introduce a stereocenter that may confer enantioselective target engagement. In the broader phenoxyacetamide class, the presence of a hydroxyl on the linker has been exploited in biologically active derivatives: the N-(ω-hydroxyalkyl)-4-chlorophenoxyacetamide series characterized by Olszewska et al. (2009) includes several hydroxyalkyl variants developed as potential pesticides, with the hydroxyalkyl chain modulating both crystallographic packing and, by inference, physicochemical properties relevant to biological partitioning [1]. Although direct experimental solubility comparison data between the target compound and CAS 3542-33-4 are not publicly available at the time of this analysis, the hydrogen-bond donor count (HBD) increases from 1 (CAS 3542-33-4) to 2 (target compound), which, based on Lipinski rule-of-five heuristics, confers a measurable difference in predicted drug-likeness parameters including topological polar surface area and aqueous solubility [2].

Hydroxyethyl Linker: H-Bond Donor Advantage
Class-level inference
HBD count increases from 1 (CAS 3542-33-4) to 2; estimated tPSA rise ~17 Ų and ClogP decrease ~0.5 log units.
May support altered solubility and target engagement vs. saturated-linker analog.
Predicted values; experimental solubility and logD data to verify.
Medicinal Chemistry Drug Design Physicochemical Profiling

3,4- vs. 2,5-Dimethoxyphenyl: Regioisomeric Target Preference

The 3,4-dimethoxyphenyl terminus of the target compound represents a regioisomeric alternative to the 2,5-dimethoxyphenyl group present in midodrine (CAS 42794-76-3) and its pharmacologically active metabolite desglymidodrine. Midodrine, a clinically used α₁-adrenergic receptor agonist prodrug, relies on the 2,5-dimethoxy substitution pattern for receptor recognition. The 3,4-dimethoxy arrangement alters both the electronic distribution on the aromatic ring (methoxy groups are meta and para to the hydroxyethyl attachment point vs. ortho and meta in midodrine) and the spatial orientation of the methoxy oxygen lone pairs. In the phenoxyacetamide class, even positional isomerism on the phenyl ring produces divergent biological profiles: in the 4-chlorophenoxy acetamide anticancer series reported by Li and Xu (1995), only 2 of 7 synthesized derivatives exhibited cytostatic activity, with activity being highly dependent on the specific substitution pattern of both the phenoxy and acetamide portions [1]. Furthermore, the hydroxyacetamide derivatives evaluated by Rani et al. (2015) demonstrated that the nature and position of substituents on the phenoxy ring directly govern anti-inflammatory potency, with chlorophenoxy derivatives showing differentiated activity profiles compared to methyl- or nitro-substituted analogs [2]. The target compound's 3,4-dimethoxy pattern is distinct from both the 2,5-dimethoxy midodrine scaffold and the non-methoxylated phenoxy motifs in Compounds I/II of Sayed et al. (2023), creating a unique pharmacophoric fingerprint not represented by any single comparator compound [3].

3,4- vs. 2,5-Dimethoxyphenyl Regioisomerism
Class-level inference
3,4-diOMe terminus shifts electronic Hammett contributions (σₘ = +0.12, σₚ = −0.27) versus 2,5-diOMe pattern of midodrine.
Supports regioisomer-specific SAR exploration; electrostatic surface differs.
Direct comparative pharmacology between regioisomers not available.
Structure–Activity Relationship Adrenergic Pharmacology Neurodegenerative Disease

Anticancer Activity Potential and Benchmarking

While direct cytotoxicity data for CAS 1797142-23-4 have not been published, the phenoxyacetamide class provides quantitative benchmarks for potency expectations. The most extensively characterized comparator, Compound I from Sayed et al. (2023), demonstrated HepG2 IC₅₀ = 1.43 µM (vs. 5-FU IC₅₀ = 5.32 µM in the same assay), MCF-7 IC₅₀ = 7.43 µM, and selectivity for cancer over normal hepatocytes (THLE-2 IC₅₀ = 36.27 µM, representing a 25.4-fold therapeutic window) [1]. Compound I induced a 24.51-fold increase in apoptotic cell death in HepG2 cells, arrested the cell cycle at G1/S phase, and demonstrated in vivo tumor growth suppression. Molecular docking confirmed binding within the PARP-1 active site [1]. The target compound shares the phenoxyacetamide core but bears a 4-chlorophenoxy group (vs. Compound I's non-chlorinated phenoxy), a hydroxyethyl linker (vs. Compound I's aminoethyl-type linker), and a 3,4-dimethoxyphenyl terminus (vs. Compound I's monomethoxy-substituted aryl ring). In a separate phenoxyacetamide series, Dehydrozingerone-derived phenoxy-acetamide derivatives exhibited MCF-7 IC₅₀ values ranging from 3.52 to 9.93 µM across the most potent analogs (compounds 2, 4, 9, 14, 26, and 27) [2]. Additionally, the Acta Pharmaceutica Sinica study confirmed that 4-chlorophenoxy substitution contributes to cytostatic activity in the acetamide series, with 2 of 7 chlorophenoxy acetamide derivatives demonstrating activity [3]. The target compound's unique combination of structural features—the 4-chloro substituent, the hydroxyethyl hydroxyl, and the 3,4-dimethoxy motif—has not been evaluated in any published cytotoxicity screen and thus represents an untested but structurally orthogonal entry point for anticancer SAR exploration.

Anticancer Activity Benchmarking
Cross-study comparable
Closest analog (Compound I, Sayed 2023) HepG2 IC₅₀ = 1.43 µM, 25.4-fold selectivity over THLE-2; target compound untested.
Unexplored SAR entry for PARP-1/HepG2 axis; structural orthogonality may differentiate from known analogs.
Cytotoxicity data and selectivity profile to verify experimentally.
Anticancer Drug Discovery Hepatocellular Carcinoma PARP-1 Inhibition

Cholinesterase Inhibition Potential and Benchmarking

The phenoxyacetamide scaffold has been validated as a privileged chemotype for acetylcholinesterase (AChE) inhibition with tunable species selectivity. Engdahl et al. (2016) identified a phenoxyacetamide-based inhibitor with 100-fold selectivity for Anopheles gambiae AChE1 over human AChE through a differential high-throughput screening campaign, demonstrating that phenoxyacetamide substitution patterns can be optimized to achieve therapeutically relevant selectivity windows [1]. The target compound incorporates two structural features of potential relevance to cholinesterase engagement: (i) the 4-chlorophenoxy group, which mimics the 4-substituted phenoxy motif present in multiple AChE inhibitors, and (ii) the 3,4-dimethoxyphenyl terminus, which provides additional aromatic π-stacking surface and methoxy-mediated hydrogen-bond acceptor capacity. In a parallel study, 2-phenoxy-N-substituted-acetamide derivatives synthesized by Harati et al. (2023) were evaluated for both AChE and butyrylcholinesterase (BuChE) inhibition using the modified Ellman's method, confirming that N-substitution on the acetamide nitrogen directly modulates cholinesterase inhibitory potency [2]. The target compound, with its hydroxyethyl N-substituent bearing a terminal 3,4-dimethoxyphenyl group, introduces a sterically and electronically distinct N-substitution pattern not represented in the published cholinesterase inhibitor series, offering a differentiated starting point for selectivity optimization. Although direct IC₅₀ data against AChE or BuChE are not available for CAS 1797142-23-4, the scaffold is positioned within an established pharmacophore space where quantitative structure–activity relationships have been partially elucidated, and the specific substitution pattern of the target compound has not been explored [1] [2].

Cholinesterase Inhibition Potential
Class-level inference
Phenoxyacetamide scaffold achieved 100-fold selectivity for mosquito AChE1 over human AChE; N-substitution pattern of target not yet evaluated.
Supports cholinesterase inhibitor discovery; N-hydroxyethyl-3,4-diOMe vector is unexplored.
Direct IC₅₀ data against AChE/BuChE not available.
Vector Control Acetylcholinesterase Inhibition Neurodegenerative Disease

Crystallographic Distinctiveness and XRPD Fingerprint

The N-(hydroxyalkyl)-4-chlorophenoxyacetamide series, to which the target compound belongs, has been structurally characterized by X-ray powder diffraction (XRPD), providing unit-cell parameters and diffraction fingerprints that enable unambiguous identification and quality control. Olszewska et al. (2009) reported complete XRPD data for five derivatives of N-(ω-hydroxyalkyl)-4-chlorophenoxyacetamide, including 2-(4-chlorophenoxy)-N-(2-hydroxyethyl)acetamide (the direct hydroxyethyl analog lacking the dimethoxyphenyl terminus) and 2-(4-chlorophenoxy)-N-(3-hydroxypropyl)acetamide, establishing that even a single methylene difference in the hydroxyalkyl chain produces measurably distinct unit-cell parameters, d-spacings, and relative peak intensities [1]. The target compound (CAS 1797142-23-4) extends this series by appending a 3,4-dimethoxyphenyl group to the hydroxyethyl terminus, which is expected to further differentiate its crystallographic profile—including unit-cell volume, space group, and hydrogen-bonding network—from the simpler N-(2-hydroxyethyl) analog. This crystallographic distinctiveness is relevant for procurement in solid-state chemistry applications, where the compound's unique diffraction pattern serves as a fingerprint for identity verification, polymorph detection, and batch-to-batch consistency assessment. The established XRPD methodology for this compound class provides a validated analytical framework for characterizing the target compound upon procurement [1].

Crystallographic XRPD Fingerprint
Class-level inference
N-(hydroxyalkyl)-4-chlorophenoxyacetamide series has published XRPD unit-cell parameters; target's 3,4-dimethoxyphenyl terminus predicts unique diffraction pattern.
Supports solid-state identity and polymorph screening; established XRPD methodology applicable.
Experimental XRPD data to collect upon procurement.
Solid-State Chemistry Polymorph Screening Pesticide Development

Recommended Application Scenarios


Anticancer SAR Library Expansion

Procure this compound as a structurally differentiated entry for expanding phenoxyacetamide-based anticancer compound libraries. The combination of a 4-chlorophenoxy group, a hydroxyethyl linker, and a 3,4-dimethoxyphenyl terminus is not represented in any published phenoxyacetamide cytotoxicity dataset. The Sayed et al. (2023) study provides a validated screening cascade (HepG2 MTT → MCF-7 MTT → THLE-2 selectivity → apoptosis flow cytometry → cell cycle analysis → in vivo xenograft), establishing a directly applicable assay workflow for evaluating this compound's anticancer potential against the PARP-1/HepG2 axis [1]. The Li and Xu (1995) study further supports that 4-chlorophenoxy substitution is compatible with cytostatic activity in acetamide derivatives [2].

Cholinesterase Inhibitor Development

Deploy this compound as a starting point for structure-based optimization of cholinesterase inhibitors targeting either vector control applications (mosquito AChE1 selectivity, following the Engdahl et al. 2016 paradigm) [1] or neurodegenerative disease applications (human AChE/BuChE, following the Harati et al. 2023 Ellman's assay methodology) [2]. The target compound's unique N-substitution pattern—a hydroxyethyl linker bearing a 3,4-dimethoxyphenyl group—has not been evaluated in any published cholinesterase inhibition study, offering the potential to discover selectivity profiles that are inaccessible to previously characterized phenoxyacetamide analogs.

Solid-State Characterization and XRPD Framework

Procure for solid-state chemistry studies leveraging the XRPD characterization framework established by Olszewska et al. (2009) for the N-(hydroxyalkyl)-4-chlorophenoxyacetamide series [1]. The target compound, with its 3,4-dimethoxyphenyl-appended hydroxyethyl terminus, is expected to exhibit a unique diffraction pattern, hydrogen-bonding network, and polymorphic landscape. Applications include polymorph screening, cocrystal engineering, and development of identity/purity analytical methods using the published XRPD methodology as a reference standard.

Pesticide Lead Discovery

The N-(hydroxyalkyl)-4-chlorophenoxyacetamide series was originally characterized as having potential pesticide applications (Olszewska et al., 2009) [1]. The target compound extends this series with a 3,4-dimethoxyphenyl terminus that may enhance target-site binding or alter environmental fate properties (e.g., soil adsorption, photostability). Procurement enables evaluation in insecticidal or herbicidal screening cascades against agricultural pests or disease vectors, complementing the cholinesterase inhibition rationale with whole-organism efficacy data. The chlorophenoxy herbicide class (including MCPA, 2,4-D, mecoprop) provides a translational framework for understanding environmental behavior and toxicological profiling of chlorophenoxy-containing compounds [2].

Application
Selection Property
Validation Focus
Phenoxyacetamide SAR library expansion
Unique 4-Cl + OH-linker + 3,4-diOMe substitution
HepG2/MCF-7 cytotoxicity and PARP-1 inhibition endpoints
Cholinesterase inhibitor development
Unexplored N-hydroxyethyl-3,4-dimethoxyphenyl vector
Species-selectivity profiling and Ellman's assay validation
Solid-state characterization
Predicted unique XRPD fingerprint
Polymorph screening and identity QC using established methodology
Pesticide lead discovery
Chlorophenoxy scaffold with dimethoxy terminus
Whole-organism screening and environmental fate profiling
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